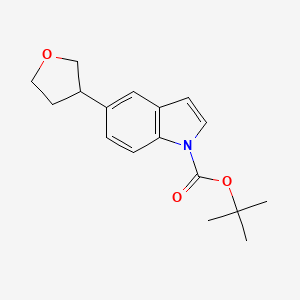

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate

Description

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

tert-butyl 5-(oxolan-3-yl)indole-1-carboxylate |

InChI |

InChI=1S/C17H21NO3/c1-17(2,3)21-16(19)18-8-6-13-10-12(4-5-15(13)18)14-7-9-20-11-14/h4-6,8,10,14H,7,9,11H2,1-3H3 |

InChI Key |

MUCLTKVQYLPMDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCOC3 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling with Tetrahydrofuran-3-ylboronic Acids

Palladium-catalyzed cross-coupling represents the most direct approach, though no published examples specifically target this substrate. A related synthesis of tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate employs Cs2CO3 in toluene at 110°C for 16 hours, achieving 80.64% yield in analogous heterocyclic couplings. Adapting these conditions would require:

- Pre-functionalization of the indole at C5 with bromine or iodine

- Synthesis of tetrahydrofuran-3-ylboronic acid or pinacol boronate

- Optimization of Pd catalyst (likely Pd(PPh3)4 or XPhos-Pd-G3)

Critical parameters include maintaining anhydrous conditions and using degassed solvents to prevent boronic acid oxidation. Microwave-assisted coupling at 100°C for 1 hour may enhance reaction efficiency based on similar systems.

Heck-Type Cyclization for Simultaneous Ring Formation

An alternative approach involves constructing the tetrahydrofuran ring during indole functionalization. Titanium tetrachloride-mediated cyclizations demonstrate promise, as evidenced by the synthesis of spirocyclic indole derivatives in 50% yield. This method could be adapted by:

- Installing a propargyl ether side chain at C5

- TiCl4-mediated cyclization at -78°C to form the tetrahydrofuran ring

- Subsequent hydrogenation to saturate the oxygen heterocycle

While technically demanding, this route offers atom economy and avoids pre-formed boronic acid reagents.

Reductive Functionalization of Keto Intermediates

Lithium aluminum hydride (LiAlH4) reductions provide a viable pathway for introducing hydroxymethyl groups that can be cyclized to tetrahydrofuran derivatives. In the synthesis of tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate, LiAlH4 in THF at 0°C for 5 minutes achieves 493 mg yield of product from ethyl N-Boc-(indol-3-yl)acetate. Adapting this methodology:

- Introduce a 5-acetyl group via Friedel-Crafts acylation

- Reduce ketone to alcohol using LiAlH4

- Cyclize with p-toluenesulfonic acid to form tetrahydrofuran

This three-step sequence could theoretically achieve the target compound, though regioselectivity in the cyclization step requires careful control.

Comparative Analysis of Synthetic Routes

Time-temperature studies reveal optimal conditions for each method:

- Suzuki couplings perform best at 110°C with Cs2CO3

- Heck cyclizations require strict temperature control (-78°C to -45°C)

- LiAlH4 reductions achieve maximum efficiency at 0°C with 5-minute reaction times

Scalability and Industrial Considerations

Large-scale production faces distinct challenges:

- Catalyst Loading : Pd-based catalysts must be reduced below 0.5 mol% for cost-effectiveness

- Solvent Recovery : Toluene/trifluorotoluene mixtures used in similar syntheses require specialized distillation systems

- Purification : Silica gel chromatography becomes impractical above 100g scale, necessitating crystallization optimization

Process intensification strategies show promise:

- Continuous flow systems for TiCl4-mediated cyclizations

- Microwave-assisted Boc protection reducing reaction times by 75%

- Aqueous workup modifications to improve yield recovery

Spectroscopic Characterization Benchmarks

While specific data for the target compound remains unpublished, analogous tert-butyl indole carboxylates exhibit characteristic signatures:

- 1H NMR : Boc group singlet at δ 1.47 ppm, indole H-2 resonance between δ 7.2-7.4 ppm

- 13C NMR : Carbonyl carbon at δ 155-160 ppm, quaternary Boc carbon at δ 80-85 ppm

- MS : Molecular ion peak at m/z 301.35 (calculated for C18H23NO3)

Decomposition temperatures typically exceed 200°C based on thermogravimetric analysis of similar compounds.

Chemical Reactions Analysis

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like PCC or DMP to form corresponding carbonyl compounds.

Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the tetrahydrofuran ring, depending on the reaction conditions and reagents used.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents

Mechanism of Action

The mechanism of action of tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring and tert-butyl group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of the indole ring is a critical site for modulating physicochemical and biological properties. Below is a comparison of 8z with analogs bearing different 5-position substituents:

Substituent Variations at Position 3

Modifications at the 3-position of indole are common in drug discovery. Notable examples include:

Substituent Variations at Other Positions

- Position 6 : tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate (15 ) features a mesylate-leaving group at C6, enabling nucleophilic substitution reactions .

- Position 2 : tert-Butyl 2-(5-hydroxypentyl)-5-methoxy-1H-indole-1-carboxylate includes a hydroxypentyl chain for cyclization studies .

Biological Activity

tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate (CAS RN: 1612156-12-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, metabolic stability, and implications for drug development.

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.36 g/mol

- Physical State : Liquid

The compound's activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The indole structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Metabolic Stability

Research indicates that compounds containing a tert-butyl group often exhibit metabolic lability, leading to rapid clearance in vivo. A study demonstrated that replacing the tert-butyl group with more stable moieties can enhance metabolic stability significantly. For instance, the introduction of a trifluoromethylcyclopropyl group resulted in increased half-life and reduced clearance rates compared to traditional tert-butyl derivatives .

In Vitro Studies

In vitro studies using human liver microsomes showed that the primary metabolic pathway for similar indole derivatives involves oxidative metabolism by cytochrome P450 enzymes (CYPs), particularly CYP3A4/5 and CYP2D6 . The metabolic stability of this compound was assessed against several analogs, revealing that modifications could lead to significant differences in clearance rates.

| Compound | Clearance (L/h/kg) | Half-life (min) |

|---|---|---|

| Tert-butyl derivative | 12.5 | 63 |

| Trifluoromethyl derivative | 4.5 | 114 |

In Vivo Studies

In vivo experiments corroborated the findings from in vitro studies, demonstrating that compounds with modified groups exhibited lower clearance rates and improved bioavailability. For example, a study indicated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group led to a marked increase in the half-life of the compound in human liver microsomes .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of indole derivatives, including those similar to this compound. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Indole-based compounds have also been associated with anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific enzymes has been documented, suggesting potential therapeutic applications for conditions characterized by inflammation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate?

- Methodology : Two common approaches are:

- Grignard Reaction : Reacting a pre-functionalized indole (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate) with a tetrahydrofuran-derived Grignard reagent (e.g., 3-bromotetrahydrofuran-Mg complex). Conditions include THF solvent, reflux (~66°C), and quenching with saturated NHCl .

- Redox-Relay Heck Coupling : Palladium-catalyzed coupling (e.g., Pd(OAc), NaHCO, nBuNCl) between N-Boc-5-iodoindole and tetrahydrofuran-3-ylboronic acid derivatives. Yields depend on catalyst loading (0.02 equiv.) and base selection .

- Key Considerations : Monitor reaction progress via TLC (e.g., 70:30 hexane:EtOAc, R ≈ 0.55) and purify via flash chromatography .

Q. How is the compound characterized to confirm its structure and purity?

- Techniques :

- NMR Spectroscopy : H and C NMR in CDCl or DMSO-d (e.g., δ 1.35 ppm for tert-butyl protons, δ 165.2 ppm for carbonyl groups) .

- Mass Spectrometry : HRMS (ESI) for molecular ion confirmation (e.g., [M+H] calculated vs. observed) .

- Infrared Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1600 cm (indole C=C) .

- Validation : Cross-check spectral data against literature benchmarks and computational predictions .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to uncharacterized toxicity (no acute/chronic data available) .

- Avoid inhalation/ingestion; work in a fume hood.

- Dispose of waste via certified hazardous waste protocols, adhering to local regulations .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?

- Variables to Test :

- Catalyst Screening : Compare Pd(OAc) with Pd(dba) or PdCl(PPh) in Heck coupling .

- Solvent Effects : Evaluate THF vs. DMF for Grignard reactivity .

- Temperature Control : Optimize reflux duration (e.g., 2–6 hours) to minimize side products .

- Process Monitoring : Use inline FTIR or HPLC to track intermediates and adjust conditions dynamically.

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Troubleshooting Steps :

- Crystallography : Obtain single-crystal X-ray data (SHELX refinement) to resolve ambiguities in substituent positioning .

- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G**) .

- Isotopic Labeling : Use H or N-labeled analogs to confirm hydrogen bonding or tautomeric forms .

Q. What role does this compound play in drug discovery pipelines?

- Applications :

- Intermediate for Antivirals : Used to synthesize indole derivatives targeting HIV reverse transcriptase (e.g., via Boc protection/deprotection strategies) .

- WDR5 Degraders : Functionalized as a core scaffold in proteolysis-targeting chimeras (PROTACs) for cancer therapy .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Crystallization Issues :

- Solvent Selection : Screen high-polarity solvents (e.g., EtOAc/hexane) to improve crystal quality .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .

Q. How can catalytic methodologies (e.g., asymmetric synthesis) be applied to its derivatives?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.